

Preclinical Toxicology Profile of Metazosin: A Methodological Overview

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Compound of Interest

Compound Name: Metazosin

Cat. No.: B051158

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Executive Summary

This technical guide provides a comprehensive overview of the anticipated preclinical toxicology profile of **Metazosin**, an $\alpha 1$ -adrenergic receptor antagonist. It is intended for researchers, scientists, and drug development professionals. Extensive searches of publicly available scientific literature and toxicology databases have revealed a significant lack of specific preclinical toxicology data for **Metazosin**. Therefore, this document outlines the standard battery of non-clinical safety studies typically required for a compound of this class, in accordance with international regulatory guidelines.

The information presented herein is based on established principles of toxicology and pharmacology. While specific experimental data for **Metazosin** is not available, this guide details the requisite experimental protocols, data presentation formats, and mechanistic visualizations that would be necessary to fully characterize its safety profile. This includes methodologies for assessing acute and repeated-dose toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and safety pharmacology.

A critical point of clarification is the distinction between **Metazosin** and Metronidazole, an anti-infective agent often abbreviated as "MTZ". Some literature contains conflicting genotoxicity data for "MTZ," which pertains to Metronidazole and should not be attributed to **Metazosin**.

Introduction to Metazosin

Metazosin is an antihypertensive agent that functions as a selective α_1 -adrenergic receptor antagonist.[1][2] By blocking these receptors on vascular smooth muscle, **Metazosin** prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[1] Its therapeutic applications include the management of hypertension and symptomatic treatment of benign prostatic hyperplasia (BPH).[1]

Chemical Structure:

- IUPAC Name: 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one[2]
- Chemical Formula: C₁₈H₂₅N₅O₄[2]
- Molar Mass: 375.429 g·mol⁻¹[2]

Pharmacological Profile

Mechanism of Action:

Metazosin selectively binds to and inhibits α_1 -adrenergic receptors located on postsynaptic membranes of vascular smooth muscle.[1][3] This antagonism counteracts the effects of endogenous catecholamines like norepinephrine, resulting in arterial and venous dilation, a decrease in total peripheral resistance, and a lowering of blood pressure.[1] In the prostate, blockage of α_1 -receptors in the bladder neck and prostatic urethra leads to smooth muscle relaxation, improving urinary outflow in patients with BPH.[1]

Pharmacodynamics:

In preclinical animal models, including normotensive and hypertensive rats and dogs, **Metazosin** has been shown to effectively lower blood pressure.[3] It has demonstrated the ability to displace ³H-prazosin from α_1 -receptors and antagonize the pressor effects of the α_1 -agonist phenylephrine.[3] Notably, it does not appear to affect central α_2 -adrenergic receptors.[3]

Pharmacokinetics:

Information on the pharmacokinetics of **Metazosin** is limited in the public domain. For a comprehensive toxicological assessment, understanding its absorption, distribution, metabolism, and excretion (ADME) profile in relevant preclinical species would be essential.

Core Preclinical Toxicology Assessment

The following sections detail the standard toxicological studies required to establish the safety profile of a new chemical entity like **Metazosin**. The experimental protocols provided are generic examples based on regulatory guidelines and do not represent actual studies conducted on **Metazosin** unless otherwise cited.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a single, high dose of a substance. The primary endpoint is often the median lethal dose (LD50).

Data Presentation: Acute Toxicity

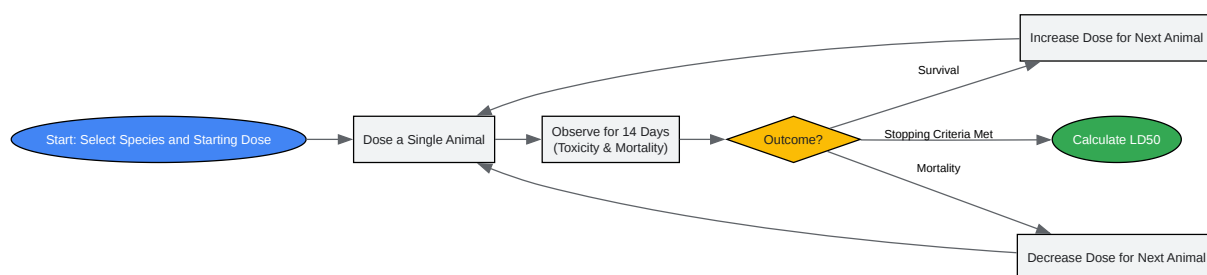
Species	Route of Administration	LD50 (mg/kg)	95% Confidence Interval	Observed Clinical Signs
Mouse	Oral (p.o.)	Data not available	Data not available	Data not available
Rat	Oral (p.o.)	Data not available	Data not available	Data not available
Rat	Intravenous (i.v.)	Data not available	Data not available	Data not available

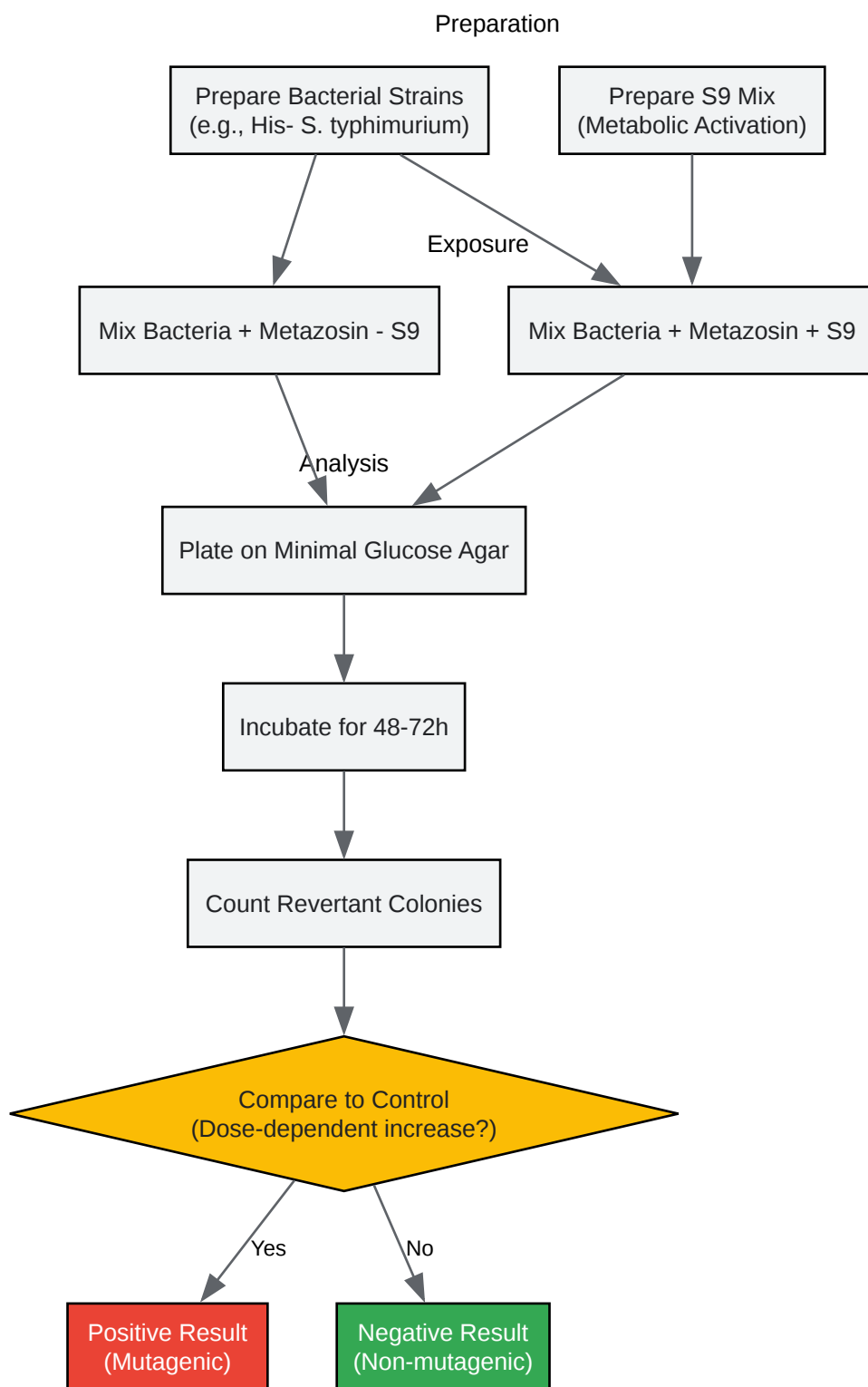
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

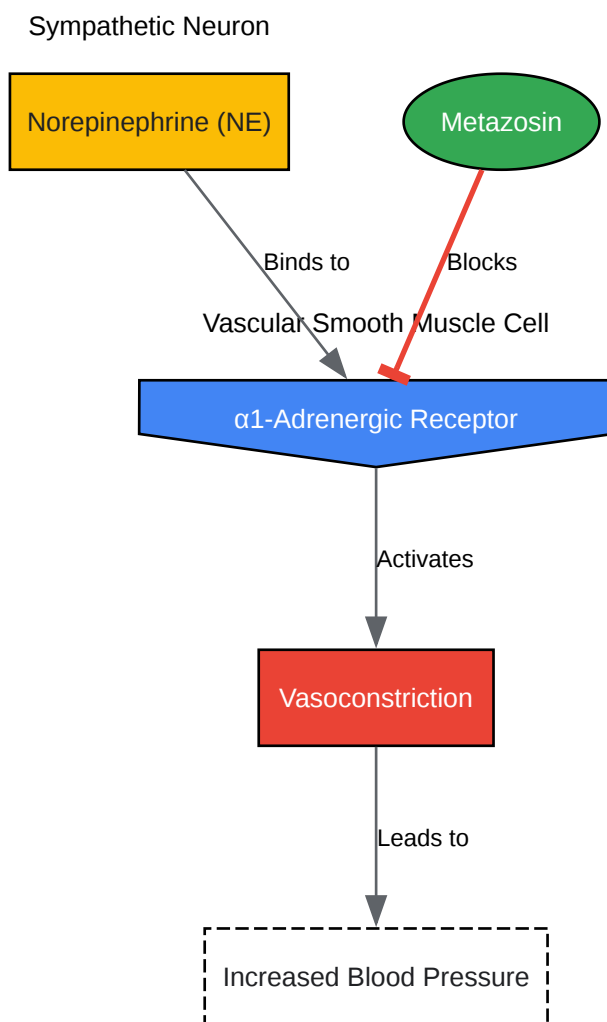
- Species: Typically female rats or mice.
- Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.

- **Dosing:** A single animal is dosed with the test substance at a starting dose level selected based on available data.
- **Observation:** The animal is observed for signs of toxicity and mortality for up to 14 days.
- **Dose Adjustment:** If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. This sequential dosing continues until the LD50 can be estimated with a specified level of confidence.
- **Endpoints:** Mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), body weight changes, and gross necropsy at the end of the study.

Visualization: Acute Toxicity Study Workflow







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References

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